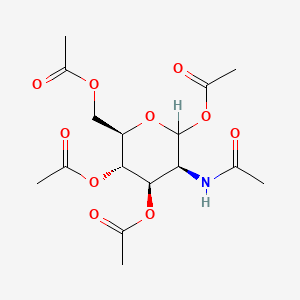
Piperidine-3,5-dione
Overview
Description
Piperidine-3,5-dione, also known as Piperidione, is a sedative drug . It is used in the synthesis of substances and is supplied under the TSCA R&D Exemption . It is also a functionalized cereblon ligand for the development of Thalidomide based PROTACs .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A modern approach to the synthesis of piperidine involves the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .
Molecular Structure Analysis
This compound hydrochloride has a molecular formula of CHClNO and an average mass of 149.576 Da . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . The ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .
Scientific Research Applications
Chiral Resolution and Simulation Studies
Piperidine-3,5-dione derivatives, specifically enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, have been studied for their chiral resolution and simulation on a Chiralpak IA column. This research is significant in understanding the chiral recognition mechanism and elution order of stereomers, which are crucial in pharmaceutical and chemical synthesis. The interactions such as hydrogen bonding and π–π interactions are major forces in the chiral resolution process (Ali et al., 2016).
Synthesis and Evaluation of Antipsychotic Derivatives
This compound derivatives have been explored in the synthesis of novel antipsychotic drugs. These compounds exhibit potent properties with receptors such as dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, 5-HT2C, showing potential as multireceptor atypical antipsychotics (Chen et al., 2012).
Anti-tumor and Anti-inflammatory Properties
Studies have shown that certain this compound derivatives, particularly dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, possess anti-tumor and anti-inflammatory properties. These compounds have shown activity against a variety of human tumor cells, including leukemia, melanoma, and cancers of the lung, colon, breast, and prostate (Girgis, 2009).
Functionalized Dispiro Heterocycles
This compound derivatives are used in the synthesis of highly functionalized dispiro heterocycles. These compounds have shown significant antimicrobial and antitubercular activities, indicating their potential in the development of new antimicrobial and antitubercular agents (Dandia et al., 2013).
Development of Modern Drugs and Natural Products
This compound-type azaheterocycles are crucial in modern drug development and the synthesis of natural products. Their unique structure and reactivity profiles make them suitable for creating functionalized piperidine-type systems with high medicinal potential (Tikhov & Kuznetsov, 2020).
Mechanism of Action
Piperidine derivatives have therapeutic potential against various diseases such as cancer, inflammation, hypertension, and asthma . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-1-5(8)3-6-2-4/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBFBTVPDRASNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505212 | |
| Record name | Piperidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769070-04-4 | |
| Record name | Piperidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)





![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)


